molecular formula C25H24N4O4 B14110863 (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea

Cat. No.: B14110863
M. Wt: 444.5 g/mol
InChI Key: QIRQTJRQMRECAO-UHFFFAOYSA-N
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Description

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxyphenyl groups and a quinazolinone core suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.

    Introduction of the Methoxyphenethyl Group: This step involves the alkylation of the quinazolinone core with 4-methoxyphenethyl halides in the presence of a base.

    Formation of the Urea Derivative: The final step involves the reaction of the intermediate with 3-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl or carbonyl derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halides or sulfonates in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield hydroxyl or carbonyl derivatives, while reduction of the quinazolinone core may yield dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may exhibit interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Studies on similar compounds have shown that quinazolinone derivatives can interact with various biological targets, making them potential candidates for drug development.

Medicine

In medicine, this compound may be investigated for its therapeutic potential

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a versatile intermediate for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The quinazolinone core and methoxyphenyl groups may allow the compound to bind to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, which exhibit diverse biological activities.

    Methoxyphenyl Ureas: Compounds with similar methoxyphenyl groups, such as 1-(3-methoxyphenyl)-3-phenylurea, which may have similar chemical properties.

Uniqueness

(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is unique due to the combination of its quinazolinone core and methoxyphenyl groups. This unique structure may confer specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C25H24N4O4/c1-32-19-12-10-17(11-13-19)14-15-29-23(21-8-3-4-9-22(21)27-25(29)31)28-24(30)26-18-6-5-7-20(16-18)33-2/h3-13,16H,14-15H2,1-2H3,(H2,26,28,30)

InChI Key

QIRQTJRQMRECAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

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